molecular formula C16H14N2O4 B2869151 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-naphthamide CAS No. 2034524-68-8

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-naphthamide

Cat. No.: B2869151
CAS No.: 2034524-68-8
M. Wt: 298.298
InChI Key: AXRYPHWSTYKKAB-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-naphthamide is a synthetic organic compound characterized by the presence of an oxazolidinone ring and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-naphthamide typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino acids or their derivatives. For instance, the reaction of an amino alcohol with phosgene or a similar reagent can yield the oxazolidinone structure.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions. This can be achieved by reacting the oxazolidinone with an appropriate alkyl halide under basic conditions.

    Formation of the Naphthamide Moiety: The final step involves the coupling of the ethyl-linked oxazolidinone with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the desired naphthamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthamide moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening the ring to form amino alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl linker or the naphthamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving oxazolidinone rings. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing oxazolidinone rings are known for their antibacterial activity, and this compound could be a candidate for the development of new antibiotics.

Industry

In industrial applications, this compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-naphthamide depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazolidinone ring is known to inhibit protein synthesis in bacteria, suggesting a potential antibacterial mechanism. The naphthamide moiety could interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoroisonicotinamide: Similar structure but with a fluorine atom and an isonicotinamide group.

    N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-naphthamide: Similar structure but with a different position of the naphthamide group.

Uniqueness

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-naphthamide is unique due to the specific positioning of the naphthamide group, which can influence its reactivity and interaction with biological targets. This positioning may confer distinct properties compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-14-10-22-16(21)18(14)9-8-17-15(20)13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYPHWSTYKKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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